4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid
Overview
Description
4-[3-(Trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a trifluoromethyl group, a furoindazole moiety, and a benzoic acid group
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furoindazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furoindazole ring.
Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzoic acid group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid moiety to the furoindazole core.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-[3-(Trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[3-(Trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The furoindazole moiety can interact with various enzymes or receptors, modulating their activity. The benzoic acid group may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid include:
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and benzoic acid groups but lacks the furoindazole moiety, making it less complex and potentially less bioactive.
Indazole derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibit similar structural features and biological activities.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, furoindazole moiety, and benzoic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)15-12-5-6-13-11(7-8-25-13)14(12)22(21-15)10-3-1-9(2-4-10)16(23)24/h1-4,7-8H,5-6H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHHPVQHQFIGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=C(C=C4)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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